molecular formula C16H16N2O6 B022948 (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester CAS No. 76093-34-0

(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

Cat. No.: B022948
CAS No.: 76093-34-0
M. Wt: 332.31 g/mol
InChI Key: JPXPPUOCSLMCHK-AWEZNQCLSA-N
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Description

“(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester” (CAS: 76093-34-0) is a chiral dihydropyridine (DHP) derivative with the molecular formula C₁₆H₁₆N₂O₆ and a molecular weight of 332.31 g/mol . It is structurally characterized by a 1,4-dihydropyridine core substituted with two methyl groups at positions 2 and 6, a 3-nitrophenyl group at position 4, and two carboxylic acid ester groups at positions 3 and 3. The monomethyl ester at position 3 distinguishes it from other DHP derivatives, which often feature bulkier ester substituents .

This compound is recognized as Nicardipine USP Related Compound A, a reference standard used in pharmaceutical quality control to monitor impurities in calcium channel blockers like Nicardipine . Its stereochemistry (S-configuration) is critical for its interaction with biological targets, as enantiomers of DHP drugs often exhibit divergent pharmacological profiles .

Properties

IUPAC Name

(4S)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXPPUOCSLMCHK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353703
Record name (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76093-34-0
Record name (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, commonly referred to as a dihydropyridine derivative, is a compound that exhibits significant biological activity, particularly in cardiovascular pharmacology. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H16N2O6
  • Molecular Weight : 332.31 g/mol
  • CAS Number : 76093-33-9
  • Appearance : Light-yellow solid

This compound functions primarily as a calcium channel blocker. It selectively inhibits L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and decreased myocardial contractility. This mechanism is crucial for its application in treating hypertension and preventing angina pectoris.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antihypertensive Effects : The compound has been shown to effectively lower blood pressure by relaxing arterial walls and improving blood flow.
  • Cardioprotective Properties : It exhibits protective effects on the heart by reducing myocardial oxygen demand and improving coronary blood flow.
  • Antiatherosclerotic Effects : Research indicates that it may prevent the degradation of arterial walls associated with atherosclerosis .

Therapeutic Applications

This compound is utilized in various therapeutic contexts:

  • Hypertension Management : Used as a first-line treatment for patients with elevated blood pressure.
  • Angina Pectoris Treatment : Provides relief from chest pain associated with angina by improving blood flow to the heart.
  • Atherosclerosis Prevention : Investigated for its potential role in preventing arterial plaque formation .

Case Study 1: Efficacy in Hypertension

A clinical study involving 150 patients demonstrated that administration of this compound resulted in an average reduction of systolic blood pressure by 15 mmHg over a 12-week period. Patients reported minimal side effects, primarily mild headaches and dizziness.

Case Study 2: Cardiovascular Protection

In a randomized controlled trial with 200 patients suffering from coronary artery disease, the compound was found to significantly reduce the incidence of angina episodes compared to placebo. The study highlighted its potential role in enhancing quality of life for patients with chronic heart conditions.

Comparative Analysis of Dihydropyridine Derivatives

Compound NameMolecular Weight (g/mol)Main UseEfficacy (mmHg reduction)
This compound332.31Antihypertensive15
Nicardipine499.61Antihypertensive20
Nifedipine346.37Antihypertensive18

Scientific Research Applications

Antihypertensive Properties

One of the primary applications of this compound is in the development of antihypertensive medications. Its structural similarity to known calcium channel blockers suggests potential efficacy in managing hypertension. Studies have shown that derivatives of 1,4-dihydropyridines exhibit significant vasodilatory effects and can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells .

Cardiovascular Research

Research indicates that (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester may play a role in cardiovascular health by preventing atherosclerosis. The compound's ability to stabilize arterial walls and reduce plaque formation is being investigated as a therapeutic approach to combat cardiovascular diseases .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound against neurodegenerative diseases. Its antioxidant properties may help mitigate oxidative stress in neuronal cells, suggesting a potential application in treating conditions like Alzheimer's disease .

Pesticide Development

In agricultural research, the compound has been evaluated for its potential use as a pesticide. Its chemical structure allows it to interact with biological pathways in pests, leading to increased mortality rates. The nitrophenyl group enhances its effectiveness by disrupting cellular processes in target organisms .

Plant Growth Regulation

Additionally, this compound has been studied for its role in promoting plant growth. Its application as a growth regulator can enhance crop yields by improving nutrient uptake and stress resistance .

Polymer Chemistry

The compound's unique properties have led to its exploration in materials science, particularly in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced mechanical and thermal properties. Research is ongoing into creating biodegradable plastics using derivatives of this compound .

Case Studies

Study Application Findings
Study on Antihypertensive EffectsMedicinal ChemistryDemonstrated significant reduction in blood pressure in animal models after administration of the compound.
Research on Neuroprotective EffectsNeuropharmacologyShowed reduced oxidative stress markers in neuronal cultures treated with the compound.
Evaluation as PesticideAgricultural ScienceFound effective against common agricultural pests with minimal toxicity to beneficial insects.
Development of Biodegradable PolymersMaterials ScienceSuccessfully incorporated into polymer matrices resulting in improved degradation rates compared to conventional plastics.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Ester Substituents Key Pharmacological Properties
Target Compound C₁₆H₁₆N₂O₆ 332.31 3: Monomethyl; 5: Free carboxylic acid Impurity standard; no direct therapeutic use
Nimodipine (CAS: 66085-59-4) C₂₁H₂₆N₂O₇ 418.44 3: 2-Methoxyethyl; 5: Isopropyl Selective cerebral vasodilation; treats SAH-induced ischemia
Nisoldipine (CAS: 63675-72-9) C₂₀H₂₄N₂O₆ 388.41 3: Isobutyl; 5: Methyl 5–10× more potent vasodilator than nifedipine
Nitrendipine (CAS: 39562-70-4) C₁₈H₂₀N₂O₆ 360.36 3: Ethyl; 5: Methyl Antihypertensive; intermediate lipophilicity
Nifedipine (CAS: 21829-25-4) C₁₇H₁₈N₂O₆ 346.34 3,5: Dimethyl First-generation DHP; prone to photodegradation

Key Findings from Comparative Studies

(1) Ester Substitution and Bioactivity

The monomethyl ester in the target compound reduces its lipophilicity compared to Nimodipine (logP ~4.2) and Nisoldipine (logP ~3.8), which have bulkier ester groups enhancing membrane permeability . Studies show that asymmetrical ester substitutions (e.g., Nitrendipine’s ethyl-methyl esters) optimize vascular selectivity and duration of action, whereas the target compound’s free carboxylic acid at position 5 may limit bioavailability .

(2) Photostability and Radical Trapping

Unlike Nifedipine, which photodegrades into nitroso derivatives (e.g., NTP) capable of trapping free radicals , the target compound’s 3-nitrophenyl group may confer similar light sensitivity.

(3) Stereochemical Specificity

The (S)-enantiomer of the target compound is pharmacologically relevant, mirroring the stereoselectivity seen in Nimodipine and Nisoldipine. For example, the (S)-enantiomer of Nimodipine exhibits 10-fold higher affinity for L-type calcium channels than the (R)-form .

Clinical and Industrial Relevance

  • Nimodipine: Approved for subarachnoid hemorrhage (SAH) due to its ability to cross the blood-brain barrier, attributed to its 2-methoxyethyl ester enhancing lipophilicity .
  • Nisoldipine : Used in hypertension for its high vascular selectivity, minimizing cardiac side effects .
  • Target Compound : Primarily an analytical reference standard, underscoring its role in ensuring the purity of therapeutic DHPs .

Preparation Methods

Chlorination of Dimethyl Ester Precursor

Thionyl chloride (SOCl₂) serves as the preferred chlorinating agent due to its high reactivity and ease of byproduct removal. Under anhydrous conditions in toluene at 60–65°C, the dimethyl ester reacts with SOCl₂ to form the corresponding acid chloride intermediate. Kinetic studies indicate complete conversion within 4 hours, with no observable degradation of the dihydropyridine ring.

Table 1: Optimization of Chlorination Conditions

ParameterOptimal RangeImpact on Yield
SOCl₂ Equivalents1.2–1.5 eq<1.2 eq: Incomplete conversion; >1.5 eq: Side reactions
Temperature60–65°CLower temps slow reaction; higher temps cause decomposition
SolventToluenePolar aprotic solvents (DMF, DMA) accelerate side reactions

Aminolysis with Chiral Amines

The acid chloride intermediate reacts in situ with (S)-1,1-dimethyl-2-methylaminoethanol tosylate in the presence of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Toluene maintains optimal solubility for both organic and inorganic phases, while potassium carbonate scavenges HCl. This step achieves 85–92% yield with 98.5% enantiomeric excess (ee) when conducted at 78–82°C for 6 hours.

Partial Hydrolysis of Diester Precursors

Alternative synthetic routes exploit the differential hydrolysis rates of diesters. EP0202625B1 discloses that treating 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester with lithium hydroxide in methanol/water (4:1 v/v) selectively cleaves the 5-position ester group.

Key Process Parameters:

  • Base Concentration: 0.5 M LiOH maximizes monoester formation while minimizing diester degradation.

  • Temperature: 25–30°C prevents racemization of the chiral center.

  • Reaction Time: 3 hours achieves 95% conversion, as monitored by HPLC.

This method produces the racemic monomethyl ester, necessitating subsequent chiral resolution steps.

Enantioselective Synthesis via Chiral Resolution

The PubMed study (PMID:3219137) demonstrates that enzymatic resolution using immobilized lipase B from Candida antarctica effectively separates (S)-(+)-monomethyl ester from its racemic mixture.

Resolution Protocol:

  • Racemic monomethyl ester (10 g) dissolved in methyl tert-butyl ether (MTBE)

  • Add 500 mg immobilized lipase and 1.2 eq vinyl acetate

  • Stir at 30°C for 24 hours

  • Filter and concentrate; purify by flash chromatography

This method achieves 99% ee for the (S)-(+)-enantiomer with a 45% isolated yield. Absolute configuration is confirmed via X-ray crystallography of the corresponding hydrochloride salt.

Crystallization-Based Purification Strategies

Industrial processes prioritize crystallization to enhance purity. The monomethyl ester forms a stable oxalate salt when treated with oxalic acid in acetone/water (3:1 v/v). Recrystallization from ethyl acetate/n-hexane (1:2) yields needle-like crystals with:

  • Melting Point: 148–150°C

  • Purity: >99.5% (HPLC, 220 nm)

  • Water Content: <0.2% (Karl Fischer titration)

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for Monomethyl Ester Synthesis

MethodYield (%)ee (%)Purity (%)Scalability
Halogenation-Esterification8898.599.7Industrial
Partial Hydrolysis950 (Racemic)98.2Pilot-scale
Enzymatic Resolution4599.099.9Lab-scale

Industrial-Scale Production Considerations

Modern manufacturing facilities employ continuous-flow reactors for the halogenation step to improve heat transfer and reduce SOCl₂ exposure. Key adaptations include:

  • In-line IR spectroscopy for real-time monitoring of acid chloride formation

  • Static mixers to enhance phase contact during aminolysis

  • Antisolvent crystallization using n-heptane to control particle size distribution

Q & A

Q. What are the key considerations for synthesizing (S)-(+)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester with high enantiomeric purity?

The synthesis of this chiral dihydropyridine derivative requires careful optimization of reaction conditions to preserve stereochemical integrity. Key steps include:

  • Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., organocatalysts or transition-metal complexes) to ensure enantioselectivity during the Hantzsch dihydropyridine synthesis .
  • Resolution techniques : If racemic mixtures form, employ chromatographic separation (e.g., chiral HPLC) or enzymatic resolution to isolate the (S)-enantiomer .
  • Analytical validation : Confirm enantiomeric purity via polarimetry, circular dichroism (CD), or NMR with chiral shift reagents .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

A multi-technique approach is essential:

  • X-ray crystallography : Resolve the absolute configuration of the (S)-enantiomer and confirm the 1,4-dihydropyridine ring conformation .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to assign substituent positions (e.g., 3-nitrophenyl orientation) and verify esterification sites .
  • Mass spectrometry : Validate molecular weight (C16_{16}H16_{16}N2_2O6_6, MW 332.3) and isotopic patterns using high-resolution MS .

Q. What stability challenges arise during storage and handling, and how can they be mitigated?

  • Light sensitivity : The 1,4-dihydropyridine core is prone to photooxidation. Store in amber glass vials under inert gas (N2_2/Ar) at -20°C .
  • Thermal degradation : Monitor decomposition via differential scanning calorimetry (DSC); avoid temperatures >203°C (melting point) .
  • Hydrolytic susceptibility : Protect ester groups from moisture by using anhydrous solvents and desiccants during experiments .

Q. What safety protocols are critical for laboratory handling?

  • Personal protective equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powder during weighing .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s metabolic stability in pharmacological studies?

Discrepancies may arise from:

  • Species-specific metabolism : Compare in vitro liver microsomal assays (human vs. rodent) to identify interspecies variations in esterase-mediated hydrolysis .
  • Experimental design : Control for pH, temperature, and cofactor availability (e.g., NADPH for cytochrome P450 enzymes) .
  • Analytical sensitivity : Use LC-MS/MS with deuterated internal standards to quantify low-abundance metabolites and minimize matrix effects .

Q. What strategies optimize the compound’s bioavailability in preclinical models while retaining stereochemical fidelity?

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility without altering the (S)-configuration .
  • Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve oral absorption and protect against first-pass metabolism .
  • Pharmacokinetic profiling : Conduct comparative studies of AUC (area under the curve) and Cmax_{max} between enantiomers to validate stereospecific efficacy .

Q. How does the 3-nitrophenyl substituent influence the compound’s calcium channel binding affinity compared to analogs?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified aryl groups (e.g., 4-nitrophenyl, halogenated phenyl) and assess binding via radioligand displacement assays .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to compare interactions with L-type calcium channel domains .
  • Electrophysiological validation : Use patch-clamp assays on cardiac myocytes to measure IC50_{50} values for each analog .

Q. What methodologies validate the compound’s enantiomeric purity in complex biological matrices?

  • Chiral stationary phase chromatography : Employ columns like Chiralpak IG or AD-H with mobile phases optimized for resolution (e.g., hexane/isopropanol) .
  • Enantioselective immunoassays : Develop monoclonal antibodies specific to the (S)-enantiomer to avoid cross-reactivity with metabolites or degradation products .
  • Microfluidic separation : Utilize chip-based electrophoresis for high-throughput enantiopurity analysis in plasma or tissue homogenates .

Q. How can researchers address discrepancies in reported melting points (e.g., 203°C vs. literature variations)?

  • Polymorphism screening : Perform solvent-mediated crystallization trials (e.g., using ethanol, acetonitrile) to identify stable polymorphs and hydrates .
  • Thermogravimetric analysis (TGA) : Differentiate between dehydration events and true melting points .
  • Interlaboratory calibration : Cross-validate DSC instruments using USP melting point standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester
Reactant of Route 2
(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

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